2-Chloro-3-isopropoxypyrazine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-3-propan-2-yloxypyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c1-5(2)11-7-6(8)9-3-4-10-7/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRWYWIIGCAQPIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=CN=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Studies of 2 Chloro 3 Isopropoxypyrazine
Nucleophilic Aromatic Substitution Reactions on the Pyrazine (B50134) Ring
The pyrazine ring, particularly when substituted with halogen atoms, is susceptible to nucleophilic aromatic substitution (SNAr) reactions. thieme-connect.demasterorganicchemistry.com This reactivity stems from the electron-deficient nature of the pyrazine ring, which is further enhanced by the presence of electronegative halogen substituents. The reaction generally proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized intermediate known as a Meisenheimer complex. govtpgcdatia.ac.in The presence of electron-withdrawing groups on the pyrazine ring can further activate it towards nucleophilic attack. govtpgcdatia.ac.in
Chlorine Displacement Reactions
The chlorine atom in 2-chloro-3-isopropoxypyrazine is a key site for nucleophilic attack. Halopyrazines are generally more reactive towards nucleophilic displacement than their corresponding pyridine (B92270) counterparts. thieme-connect.de The chlorine atom can be displaced by a variety of nucleophiles. This type of reaction, where one halogen replaces another, is a fundamental process in synthetic chemistry. savemyexams.comrsc.orgsavemyexams.com The relative reactivity of halogens as leaving groups in SNAr reactions often follows the order F > Cl > Br > I, which is considered evidence for a rate-determining nucleophilic addition step. nih.gov
In the context of chloropyrazines, the chlorine atom can be substituted by other halogens or functional groups. For instance, treatment of 2-chloro-3-dichloromethylpyrazine with hydrogen bromide has been shown to yield both the simple displacement product, 2-bromo-3-dichloromethylpyrazine, and a product where a chlorine atom from the methyl group is also removed. google.com
Table 1: Examples of Chlorine Displacement Reactions on Chloropyrazines
| Starting Material | Reagent | Product(s) | Reference |
|---|---|---|---|
| 2-Chloro-3-dichloromethylpyrazine | HBr in aqueous acetic acid | 2-Bromo-3-dichloromethylpyrazine and 2-Bromo-3-chloromethylpyrazine | google.com |
Reactivity of the Isopropoxy Group in Pyrazine Systems
The isopropoxy group, being an alkoxy group, can influence the reactivity of the pyrazine ring. While direct nucleophilic substitution of the isopropoxy group is less common than chlorine displacement, its presence affects the electronic properties of the ring. Alkoxy groups are generally considered electron-donating, which can decrease the pyrazine ring's susceptibility to nucleophilic attack. thieme-connect.de However, the interplay of electronic effects in substituted pyrazines can be complex.
Electrophilic Aromatic Substitution Reactions on the Pyrazine Ring
Electrophilic aromatic substitution (EAS) on the pyrazine ring is generally difficult due to the electron-deficient nature of the ring system, which is caused by the two electronegative nitrogen atoms. minia.edu.eglibretexts.org This deactivation is a common feature of many nitrogen-containing heterocycles. Activating groups on the ring can facilitate EAS, while deactivating groups make it even more challenging. masterorganicchemistry.com
For EAS to occur on a pyrazine ring, potent electrophiles and often harsh reaction conditions are necessary. lumenlearning.com The reaction proceeds through a cationic intermediate, often referred to as a σ-complex or an arenium ion. libretexts.org The stability of this intermediate is a key factor in determining the reaction rate and regioselectivity. The presence of substituents on the ring will direct the incoming electrophile to specific positions.
Metal-Catalyzed Cross-Coupling Reactions Involving Halogenated Pyrazines
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been successfully applied to halogenated pyrazines. eie.grwiley.comrsc.orgorganic-chemistry.org These reactions, including the Suzuki, Stille, Heck, and Sonogashira couplings, significantly expand the synthetic utility of compounds like this compound. rsc.orgtorontomu.ca
In these reactions, the halogenated pyrazine acts as an electrophilic coupling partner. A transition metal catalyst, typically palladium-based, facilitates the reaction between the halopyrazine and an organometallic nucleophile (e.g., an organoboron, organotin, or organozinc reagent). rsc.orguh.edu The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and selectivity. uh.edu Even though chloropyrazines can be deactivated by electron-donating groups, successful couplings have been reported, sometimes requiring specific conditions like microwave irradiation to enhance reactivity. google.comrsc.org
Table 2: Examples of Metal-Catalyzed Cross-Coupling Reactions with Chloropyrazines
| Pyrazine Substrate | Coupling Partner | Catalyst System | Product Type | Reference |
|---|---|---|---|---|
| 3-Chloro-2,5-dimethylpyrazine | 2-Methoxynaphthylboronic acid | Pd catalyst | Arylated pyrazine | rsc.org |
| 5-Halo-2-(methylthio)pyrazines | Various arylboronic acids | Pd catalyst (with microwave) | Asymmetrically substituted pyrazines | rsc.org |
Other Significant Transformation Reactions of this compound
Pyrolysis Studies of Substituted Pyrazines
Pyrolysis, the thermal decomposition of materials at elevated temperatures in the absence of oxygen, can lead to significant transformations in substituted pyrazines. rsc.orgrsc.org Studies on the pyrolysis of 2-alkoxypyrazines have shown that they can undergo elimination reactions to form pyrazin-2-ol and the corresponding alkene. rsc.org The rate and stereospecificity of this reaction are influenced by the nature of the alkyl substituent. rsc.org For example, the pyrolysis of various 2-alkoxypyrazines has been studied to understand the effects of substituents on the reaction rate. rsc.org The pyrolysis of other substituted pyrazines has also been investigated, leading to a variety of products depending on the starting material and conditions. researchgate.netresearchgate.net
Computational and Theoretical Investigations of 2 Chloro 3 Isopropoxypyrazine
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to modern chemical research, allowing for the determination of a molecule's electronic structure and properties from first principles. superfri.org These calculations can predict molecular geometries, vibrational frequencies, and various electronic characteristics. For complex organic molecules, these methods provide a framework for understanding structure-property relationships. mdpi.com
Density Functional Theory (DFT) is a widely used quantum chemical method for studying organic molecules due to its favorable balance of accuracy and computational cost. nih.govnanobioletters.com DFT calculations are employed to determine the optimized molecular geometry, which corresponds to the lowest energy arrangement of the atoms. nanobioletters.com Functionals such as B3LYP are commonly paired with basis sets like 6-311G+(d,p) or cc-pVDZ to model the electronic structure of heterocyclic and substituted aromatic compounds. nih.govnanobioletters.com For 2-Chloro-3-isopropoxypyrazine, DFT would be the initial step to obtain a reliable three-dimensional structure, upon which further analyses of its electronic properties would be based. The results of such calculations, including bond lengths and angles, often show a high correlation with experimental data obtained from techniques like X-ray crystallography. scielo.br
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. researchgate.net The HOMO energy is associated with the molecule's ability to donate electrons, making it susceptible to electrophilic attack, while the LUMO energy relates to its ability to accept electrons, indicating susceptibility to nucleophilic attack. nih.gov
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter. A small energy gap generally implies high chemical reactivity, greater polarizability, and lower kinetic stability, as electrons can be more easily excited to a higher energy state. researchgate.net Conversely, a large HOMO-LUMO gap is associated with high kinetic stability and lower chemical reactivity. wuxiapptec.com Analysis of the HOMO-LUMO gap for this compound would help in predicting its reactivity in various chemical environments.
| Parameter | Definition | Significance |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Represents the electron-donating ability of a molecule. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Represents the electron-accepting ability of a molecule. |
| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. researchgate.net |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the three-dimensional charge distribution of a molecule. uni-muenchen.de It illustrates the net electrostatic effect of the molecule's nuclei and electrons, providing a guide to its reactivity towards charged species. uni-muenchen.de The MEP map is typically colored to denote different potential regions:
Red: Indicates regions of negative electrostatic potential, which are rich in electrons and are favorable sites for electrophilic attack. nih.gov
Blue: Represents regions of positive electrostatic potential, which are electron-deficient and are susceptible to nucleophilic attack. nih.gov
Green: Denotes regions of neutral or near-zero potential. nih.gov
For this compound, an MEP map would likely show negative potential (red) around the electronegative nitrogen atoms of the pyrazine (B50134) ring and the oxygen atom of the isopropoxy group, as these are primary sites for interaction with electrophiles. Positive regions (blue) might be expected near the hydrogen atoms. Such a map is crucial for understanding intermolecular interactions and predicting how the molecule will be recognized by biological receptors or other reactants. nih.govresearchgate.net
Natural Bond Orbital (NBO) Analysis and Intermolecular Interactions
Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of the classic Lewis structure, including localized bonds, lone pairs, and anti-bonding orbitals. uni-muenchen.de This method is used to investigate intramolecular and intermolecular bonding and interactions. A key aspect of NBO analysis is the study of delocalization effects, which are evaluated using second-order perturbation theory. materialsciencejournal.org
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry can model the entire course of a chemical reaction, providing a detailed understanding of the mechanism. By mapping the potential energy surface, researchers can identify stable intermediates and, crucially, characterize the transition state—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state determines the activation energy of the reaction. wuxibiology.com
For this compound, this methodology could be applied to study reactions such as nucleophilic aromatic substitution, where the chlorine atom is replaced by another group. Theoretical modeling could elucidate the step-by-step mechanism, calculate the activation barriers, and predict whether the reaction is thermodynamically favorable. This information is invaluable for optimizing reaction conditions and predicting potential side products.
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and determine their relative energies. nih.gov The isopropoxy group in this compound is flexible and can rotate, leading to different conformers. Identifying the lowest-energy conformer is important as it often represents the most populated state of the molecule.
Molecular Dynamics (MD) simulations extend this analysis by modeling the atomic motions of the molecule over time at a given temperature. rsc.org MD provides a dynamic picture of the molecule's behavior, showing how it flexes, vibrates, and interconverts between different conformations. nih.gov For this compound, MD simulations could reveal the flexibility of the isopropoxy side chain, the potential for ring puckering, and how the molecule interacts with solvent molecules, offering a deeper understanding of its behavior in a realistic environment. nih.govmdpi.com
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Chloro 3 Isopropoxypyrazine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of 2-chloro-3-isopropoxypyrazine in solution. By analyzing the chemical shifts, coupling patterns, and correlations of the hydrogen (¹H) and carbon-13 (¹³C) nuclei, a complete and unambiguous assignment of the molecular skeleton can be achieved.
The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the aromatic protons on the pyrazine (B50134) ring and the aliphatic protons of the isopropoxy group. The pyrazine ring protons, being in an electron-deficient aromatic system, are anticipated to resonate in the downfield region. oregonstate.edumsu.edu The isopropoxy group will present as a septet for the methine proton (CH) coupled to the six methyl protons, and a doublet for the two equivalent methyl groups (CH₃) coupled to the single methine proton.
The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule. The chemical shifts are influenced by the hybridization state and the electronegativity of neighboring atoms. libretexts.orgchemistrysteps.com The carbons of the pyrazine ring are expected to appear in the aromatic region (125-150 ppm), with the carbon atoms directly bonded to the electronegative chlorine and oxygen atoms (C2 and C3) shifted further downfield. libretexts.orgoregonstate.edu The carbons of the isopropoxy group will resonate in the upfield, aliphatic region. youtube.com
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-5 (Pyrazine) | ~7.8 - 8.0 | Doublet | ~2.5 |
| H-6 (Pyrazine) | ~7.7 - 7.9 | Doublet | ~2.5 |
| O-CH(CH₃)₂ | ~5.2 - 5.4 | Septet | ~6.1 |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 (Pyrazine) | ~155 - 158 |
| C-3 (Pyrazine) | ~158 - 162 |
| C-5 (Pyrazine) | ~135 - 138 |
| C-6 (Pyrazine) | ~133 - 136 |
| O-CH (CH₃)₂ | ~71 - 74 |
To unequivocally confirm the assignments made from one-dimensional spectra, a suite of two-dimensional (2D) NMR experiments is employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a cross-peak would be expected between the pyrazine protons H-5 and H-6, confirming their adjacent relationship. Additionally, a strong correlation between the methine proton and the methyl protons of the isopropoxy group would be observed, confirming the isopropyl fragment. github.io
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with their directly attached carbons, providing definitive C-H bond information. columbia.edu Each proton signal from the ¹H NMR spectrum will show a correlation peak to its corresponding carbon signal in the ¹³C NMR spectrum. This allows for the unambiguous assignment of the pyrazine C-5/H-5 and C-6/H-6 pairs, as well as the methine and methyl carbons and protons of the isopropoxy group. youtube.comlibretexts.org
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique maps long-range (typically 2- and 3-bond) correlations between protons and carbons, which is crucial for connecting different structural fragments. columbia.eduyoutube.com Key HMBC correlations for confirming the structure of this compound would include:
A correlation from the isopropoxy methine proton (O-CH) to the pyrazine C-3, confirming the attachment point of the isopropoxy group.
Correlations from the pyrazine proton H-5 to carbons C-3 and C-6.
Correlations from the pyrazine proton H-6 to carbons C-2 and C-5. These correlations piece together the entire molecular framework, confirming the substitution pattern on the pyrazine ring. libretexts.org
Vibrational Spectroscopy for Molecular Dynamics and Functional Group Analysis
Vibrational spectroscopy provides a molecular "fingerprint" by probing the vibrational modes of the molecule. medium.com Both FTIR and Raman spectroscopy offer complementary information for identifying functional groups and understanding the molecule's structural dynamics.
FTIR spectroscopy measures the absorption of infrared radiation by the molecule, corresponding to specific vibrational modes. The spectrum of this compound is expected to show characteristic absorption bands for its constituent functional groups. researchgate.net
Table 3: Predicted FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode |
|---|---|
| 3100 - 3000 | Aromatic C-H Stretch |
| 2980 - 2960 | Aliphatic C-H Stretch (asymmetric) |
| 2880 - 2860 | Aliphatic C-H Stretch (symmetric) |
| 1550 - 1580 | Aromatic C=N Stretch |
| 1450 - 1480 | Aromatic C=C Stretch |
| 1300 - 1200 | C-O-C Stretch (asymmetric) |
| 1100 - 1000 | C-O-C Stretch (symmetric) |
Raman spectroscopy is a light scattering technique that provides information on vibrational modes, particularly for non-polar bonds and symmetric vibrations which may be weak or absent in the FTIR spectrum. nih.gov For this compound, Raman spectroscopy would be particularly useful for observing the pyrazine ring breathing modes and the symmetric stretches of the isopropoxy group. spectroscopyonline.com
Table 4: Predicted Raman Shifts for this compound
| Raman Shift (cm⁻¹) | Vibrational Mode |
|---|---|
| 3100 - 3000 | Aromatic C-H Stretch |
| 2980 - 2860 | Aliphatic C-H Stretch |
| 1550 - 1600 | Pyrazine Ring Stretch |
| ~1000 | Pyrazine Ring Breathing Mode |
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. It is essential for confirming the molecular weight and provides valuable structural information through the analysis of fragmentation patterns. chemguide.co.uk
For this compound (molecular formula: C₇H₉ClN₂O), the calculated molecular weight is approximately 172.61 g/mol .
The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 172. A characteristic feature will be the presence of an M+2 isotope peak at m/z 174, with an intensity of approximately one-third that of the M⁺ peak, which is definitive for a compound containing a single chlorine atom. miamioh.edu
The fragmentation of the molecular ion is initiated by the ionization process and typically follows pathways that lead to the formation of stable ions or the loss of neutral molecules. uni-saarland.de A plausible fragmentation pathway for this compound is outlined below.
Table 5: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment | Identity of Lost Neutral Fragment |
|---|---|---|
| 172/174 | [C₇H₉ClN₂O]⁺ | Molecular Ion (M⁺) |
| 157/159 | [C₆H₆ClN₂O]⁺ | Loss of CH₃ radical |
| 130/132 | [C₄H₃ClN₂]⁺ | Loss of Propene (C₃H₆) via McLafferty rearrangement |
| 115 | [C₄H₃N₂O]⁺ | Loss of Chlorine radical and C₃H₆ |
This detailed spectroscopic analysis, combining NMR, vibrational spectroscopy, and mass spectrometry, provides a comprehensive and definitive characterization of the molecular structure and properties of this compound.
X-ray Crystallography for Solid-State Structural Determination of Pyrazine Derivatives
Research into the crystal structures of various substituted pyrazines reveals common patterns and unique features driven by substituent effects. The parent pyrazine molecule itself has been studied, providing a fundamental benchmark for its derivatives. nih.gov Studies on substituted pyrazines, such as methyl- and tetrakis-substituted derivatives, demonstrate how functional groups direct the crystal packing through various non-covalent interactions. nih.govrsc.org
Key structural insights from these studies include:
Molecular Symmetry: Many symmetrically substituted pyrazines crystallize in space groups that result in the molecule possessing crystallographic symmetry, such as an inversion center. nih.govresearchgate.net For instance, certain tetrakis-substituted pyrazines crystallize with only half a molecule in the asymmetric unit, with the full molecule generated by an inversion operation. iucr.org
Intermolecular Interactions: The packing of pyrazine derivatives in the crystal lattice is often governed by weak intermolecular forces. C–H···N and C–H···π interactions are particularly significant in the crystal structures of methyl-substituted pyrazines. rsc.org In halogenated derivatives, interactions involving the halogen atoms, such as C–H···Br and Br···Br contacts, can play a crucial role in forming the three-dimensional framework. researchgate.net
Conformational Analysis: For pyrazines with flexible substituents, X-ray crystallography reveals the preferred conformation in the solid state. In N,N′,N′′,N′′′-[pyrazine-2,3,5,6-tetrayltetrakis(methylene)]tetrakis(N-methylaniline), the pendant N-methylaniline rings are directed above and below the plane of the pyrazine ring, with specific inclination angles determined by the analysis. nih.goviucr.org
The following tables summarize crystallographic data for several pyrazine derivatives, illustrating the diversity in their solid-state structures.
| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters |
|---|---|---|---|---|
| Pyrazine nih.gov | C₄H₄N₂ | Orthorhombic | P m n n | a = 9.3330 Å b = 5.8480 Å c = 3.7735 Å |
| 2,3,5,6-tetrakis(bromomethyl)pyrazine (Molecule A) researchgate.net | C₈H₈Br₄N₂ | Tetragonal | P4₁2₁2 | a = 7.7801 Å c = 22.022 Å |
| N,N′,N′′,N′′′-[pyrazine-2,3,5,6-tetrayltetrakis(methylene)]tetrakis(N-methylaniline) nih.goviucr.org | C₃₆H₄₀N₆ | Monoclinic | P2₁/n | a = 9.1764 Å b = 15.3564 Å c = 11.1398 Å β = 107.158° |
These crystallographic studies collectively demonstrate that the solid-state structure of a pyrazine derivative is a complex interplay between the molecule's intrinsic geometry and a network of subtle intermolecular forces. The nature and position of substituents are the primary determinants of the crystal packing, influencing everything from the crystal system to the types of non-covalent interactions that stabilize the lattice.
| Compound | Interaction Type | Description | Reference |
|---|---|---|---|
| Methyl-substituted pyrazines | C–H···N | Dominant interactions where acidic C-H groups on one molecule interact with nitrogen atoms on an adjacent molecule. | rsc.org |
| Dimethylpyrazines | C–H···π | Weaker sp³ C-H groups are observed to interact with the π-system of the pyrazine ring. | rsc.org |
| 2,3,5,6-tetrakis(bromomethyl)pyrazine | C–H···Br and Br···Br | Molecules are linked by weak C–H···Br hydrogen bonds and Br···Br interactions [3.524 (3) Å] to form a 3D framework. | researchgate.net |
| N,N′,N′′,N′′′-[pyrazine-2,3,5,6-tetrayltetrakis(methylene)]tetrakis(N-methylaniline) | C–H···π | Molecules are linked by a pair of C–H···π interactions, forming chains within the crystal structure. | iucr.org |
2 Chloro 3 Isopropoxypyrazine As a Versatile Synthetic Intermediate
Role in the Synthesis of Complex Heterocyclic Systems
The pyrazine (B50134) core is a ubiquitous motif in numerous biologically active compounds and functional materials. rsc.orgnih.gov 2-Chloro-3-isopropoxypyrazine serves as a key starting material for the synthesis of more intricate heterocyclic systems through various synthetic transformations. The presence of the chloro substituent at the 2-position provides a reactive handle for nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions, enabling the annulation of additional rings onto the pyrazine framework.
For instance, the chlorine atom can be displaced by a variety of nucleophiles, such as amines, thiols, and alkoxides, to introduce new functionalities that can subsequently participate in intramolecular cyclization reactions. This strategy allows for the construction of fused pyrazine systems, such as pteridines, quinoxalines, and other polycyclic aromatic hydrocarbons containing a pyrazine ring. While direct examples involving this compound are not extensively documented in publicly available literature, the reactivity patterns of similar 2-chloropyrazines suggest its high potential in this area. mdpi.com The isopropoxy group, while primarily an electronic and solubility modifying group, can also influence the regioselectivity of these cyclization reactions through steric hindrance.
Furthermore, the pyrazine nitrogen atoms can act as coordination sites for metal catalysts, directing reactions to specific positions on the ring and facilitating the formation of complex heterocyclic products. The synthesis of pyrazolo-pyrrolo-pyrazines and pyrazolo-pyrrolo-diazepines, for example, has been achieved through multi-step sequences involving the construction of a pyrazole (B372694) unit onto a pre-functionalized core, a strategy where a substituted pyrazine could serve as the initial template. acs.org
Derivatization Strategies for Further Functionalization
The strategic functionalization of the this compound scaffold is crucial for expanding its utility in various chemical applications. The reactivity of the chlorine atom is the primary focus of these derivatization strategies.
Introduction of Diverse Substituents via Directed Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for introducing a wide array of substituents onto the pyrazine ring. rsc.orgrsc.orgutwente.nl Although specific examples with this compound are not readily found in the literature, the general reactivity of chloropyrazines in these reactions is well-established.
Table 1: Potential Cross-Coupling Reactions for the Functionalization of this compound
| Reaction Name | Coupling Partner | Resulting Bond | Catalyst System (Typical) |
| Suzuki-Miyaura Coupling | Organoboron Reagents (e.g., boronic acids, boronic esters) | C-C | Pd catalyst (e.g., Pd(PPh₃)₄), Base |
| Sonogashira Coupling | Terminal Alkynes | C-C (alkynyl) | Pd catalyst, Cu(I) cocatalyst, Base |
| Buchwald-Hartwig Amination | Amines (primary or secondary) | C-N | Pd catalyst, Bulky phosphine (B1218219) ligand, Base |
| Stille Coupling | Organotin Reagents | C-C | Pd catalyst |
| Heck Coupling | Alkenes | C-C (alkenyl) | Pd catalyst, Base |
These reactions allow for the introduction of alkyl, aryl, alkynyl, amino, and other functional groups at the 2-position of the pyrazine ring, thereby enabling the synthesis of a vast library of derivatives with tailored electronic and steric properties. The isopropoxy group at the 3-position can influence the reactivity of the adjacent chlorine atom and may play a role in modulating the efficiency and selectivity of these cross-coupling reactions.
Design of Pyrazine-Based Scaffolds for Chemical Diversification
The derivatives obtained from the functionalization of this compound serve as versatile scaffolds for further chemical diversification. These scaffolds, possessing a pyrazine core with varied substituents, are valuable in combinatorial chemistry and drug discovery programs. nih.gov The pyrazine moiety itself is a known pharmacophore, and the ability to systematically modify the substituents allows for the fine-tuning of biological activity. researchgate.netgoogle.com
The design of these scaffolds often involves a multi-step synthetic approach, where the initial cross-coupling reaction on this compound is followed by further modifications of the newly introduced substituent. For example, an introduced alkyne from a Sonogashira coupling can undergo click chemistry or further coupling reactions. Similarly, an amino group installed via Buchwald-Hartwig amination can be acylated or used as a handle for the attachment of other molecular fragments. This iterative approach allows for the rapid generation of a diverse set of molecules from a single, readily accessible starting material.
Applications in Catalyst Design and Development
The use of pyrazine derivatives as ligands in coordination chemistry and catalysis is a growing area of research. acs.org The nitrogen atoms of the pyrazine ring can coordinate to transition metals, and the substituents on the ring can be tailored to modulate the electronic and steric properties of the resulting metal complex. rsc.org
While direct applications of this compound in catalyst design are not yet prominent, its derivatives hold significant potential. Functionalization of the 2-position with donor groups such as phosphines, N-heterocyclic carbenes (NHCs), or other coordinating moieties can lead to the formation of novel bidentate or polydentate ligands.
Table 2: Potential Ligand Scaffolds Derived from this compound for Catalysis
| Ligand Type | Potential Synthetic Route from this compound | Potential Catalytic Applications |
| Phosphine-Pyrazine Ligands | Reaction with a phosphine nucleophile or cross-coupling with a phosphine-containing boronic acid. | Cross-coupling reactions, hydrogenation, hydroformylation. |
| NHC-Pyrazine Ligands | Multi-step synthesis involving the formation of an imidazolium (B1220033) salt and subsequent deprotonation. | Cross-coupling reactions, metathesis. |
| Bipyridyl-like Ligands | Suzuki coupling with a pyridineboronic acid derivative. | Oxidation catalysis, polymerization. |
The isopropoxy group in these potential ligands would likely play a significant role in influencing the catalytic activity and selectivity of the corresponding metal complexes. Its steric bulk can create a specific chiral environment around the metal center, which could be advantageous in asymmetric catalysis. Furthermore, the electronic effect of the isopropoxy group can fine-tune the electron density at the metal center, thereby affecting its catalytic performance. The development of such pyrazine-based ligands derived from this compound could lead to new and improved catalysts for a variety of organic transformations.
Conclusion and Future Perspectives in 2 Chloro 3 Isopropoxypyrazine Research
Summary of Key Research Achievements
Direct and specific research achievements concerning 2-Chloro-3-isopropoxypyrazine are not extensively documented in publicly available scientific literature. However, the foundational knowledge of pyrazine (B50134) chemistry provides a basis for understanding its potential. Pyrazine derivatives are recognized for their diverse biological activities and are integral components in pharmaceuticals and flavor chemistry. tandfonline.comwikipedia.org Research on analogous compounds, such as substituted amides of pyrazine-2-carboxylic acids, has successfully employed computational techniques like Quantitative Structure-Activity Relationships (QSAR) to correlate molecular structures with cytotoxic activities. nih.gov Furthermore, synthetic protocols for related 2-chloro-3-alkoxypyrazines have been established, providing a starting point for the synthesis and subsequent investigation of the title compound. For instance, the synthesis of 2-chloro-3-phenoxypyrazine (B2865549) has been achieved by refluxing 2,3-dichloropyrazine (B116531) with sodium phenoxide. prepchem.com
Unexplored Reactivity and Synthetic Challenges
The reactivity of this compound is largely uncharted territory. The pyrazine ring is an electron-deficient system, and the chloro and isopropoxy substituents will significantly influence its reactivity towards nucleophilic and electrophilic reagents.
Synthetic Pathways and Potential Hurdles:
A plausible synthetic route to this compound could involve the nucleophilic substitution of a chlorine atom in 2,3-dichloropyrazine with isopropoxide. A similar method has been documented for the synthesis of 2-chloro-3-phenoxypyrazine. prepchem.com Another potential pathway could start from a 2-hydroxypyrazine (B42338) derivative, which can be synthesized through the condensation of a 1,2-dicarbonyl compound with an α-aminoamide. beilstein-journals.org The hydroxyl group could then be converted to a chloro group, followed by the introduction of the isopropoxy group.
Challenges in the synthesis may include:
Regioselectivity: In reactions involving polysubstituted pyrazines, controlling the position of incoming substituents can be a significant challenge.
Reaction Conditions: Optimizing reaction conditions such as temperature, solvent, and catalyst to achieve high yields and purity will be crucial. For instance, the synthesis of 2-hydroxypyrazines is sensitive to the rate of addition of the base and the reaction temperature. beilstein-journals.org
Purification: The separation of the desired product from starting materials, byproducts, and potential isomers may require advanced chromatographic techniques.
The following table outlines a hypothetical synthetic approach based on related compounds:
| Step | Reactants | Reagents | Potential Product | Key Challenge |
| 1 | 2,3-Dichloropyrazine | Sodium isopropoxide | This compound | Controlling mono-substitution vs. di-substitution |
| 2 | 3-Isopropoxypyrazin-2(1H)-one | Phosphorous oxychloride (POCl3) | This compound | Handling of hazardous reagents |
Emerging Analytical and Computational Approaches
Modern analytical and computational techniques offer powerful tools to characterize and predict the properties of this compound.
Analytical Methodologies:
Standard analytical techniques will be indispensable for the characterization and purity assessment of this compound.
Chromatography: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) would be the methods of choice for separating and quantifying the compound. cdc.govhelixchrom.com
Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will be essential for structural elucidation. Mass spectrometry (MS) will provide information on the molecular weight and fragmentation pattern. Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy will offer insights into the functional groups and electronic transitions. nih.gov
Computational Chemistry:
Computational studies can provide valuable insights into the molecule's structure, properties, and reactivity, guiding experimental work.
Density Functional Theory (DFT): DFT calculations can be used to optimize the molecular geometry, predict spectroscopic properties (IR, NMR), and calculate electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. hilarispublisher.com
Quantitative Structure-Activity Relationship (QSAR): If a series of related compounds with measured biological activity were to be synthesized, QSAR modeling could be employed to develop predictive models for their activity based on molecular descriptors. nih.gov
Potential for Novel Chemical Probes and Materials Science Applications
While speculative, the structural features of this compound suggest potential applications in both chemical biology and materials science.
Chemical Probes:
Chemical probes are small molecules used to study and manipulate biological systems. nih.gov The pyrazine scaffold is present in many biologically active molecules. The chloro- and isopropoxy- substituents on the pyrazine ring of this compound offer handles for further functionalization, which could be exploited to create probes with specific properties. For example, the chlorine atom could be a site for nucleophilic substitution to attach fluorescent tags or reactive groups for covalent labeling of proteins.
Materials Science:
Pyrazine-based ligands are known to form coordination complexes with metals, leading to materials with interesting electronic and magnetic properties. mdpi.com The nitrogen atoms in the pyrazine ring of this compound can act as ligands for metal ions. The electronic properties of the resulting metal complexes would be modulated by the chloro and isopropoxy groups. Such complexes could have potential applications in areas like catalysis, sensing, or as components of novel electronic materials.
Q & A
Q. What are the recommended safety protocols for handling 2-Chloro-3-isopropoxypyrazine in laboratory settings?
- Methodological Answer : Handling chlorinated pyrazines requires strict safety measures. Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of vapors. In case of skin contact, immediately remove contaminated clothing and wash with soap and water. For spills, use inert adsorbents (e.g., vermiculite) and dispose of waste via certified hazardous waste channels. Avoid exposure to heat or ignition sources, as thermal decomposition may release toxic fumes (e.g., HCl, nitrogen oxides) .
Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy for structural validation. For NMR, analyze - and -NMR spectra to identify characteristic peaks: the chloro substituent typically deshields adjacent protons (δ ~8.5–9.0 ppm), while isopropoxy groups show split signals for the methyl groups (δ ~1.2–1.4 ppm). IR spectroscopy can confirm C-Cl stretching vibrations (~550–850 cm) and ether C-O-C bonds (~1100–1250 cm). Cross-reference spectral data with published libraries or analogs like 2-methoxy-3-isopropylpyrazine .
Q. What synthetic routes are commonly employed to prepare this compound?
- Methodological Answer : A two-step approach is typical:
Pyrazine ring chlorination : React 3-isopropoxypyrazine with phosphorus oxychloride (POCl) under reflux (80–100°C) with catalytic dimethylformamide (DMF).
Purification : Neutralize excess POCl with ice-water, extract with dichloromethane, and purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Monitor reaction progress using thin-layer chromatography (TLC) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity data for this compound under varying experimental conditions?
- Methodological Answer : Discrepancies may arise from differences in solvent polarity, temperature, or trace impurities. For example, nucleophilic substitution reactions may show variability due to residual moisture. Conduct controlled experiments:
Q. What strategies mitigate degradation of this compound during long-term storage?
- Methodological Answer : Degradation is influenced by light, oxygen, and moisture. Store the compound in amber glass vials under inert gas (argon or nitrogen) at –20°C. Add stabilizers like butylated hydroxytoluene (BHT, 0.01% w/w) to inhibit oxidative decomposition. Periodically test stability via gas chromatography-mass spectrometry (GC-MS) to detect breakdown products (e.g., pyrazine oxides or hydrolysis byproducts) .
Q. How does the electronic effect of the chloro substituent influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing chloro group activates the pyrazine ring for electrophilic substitution but deactivates it for nucleophilic attacks. In Suzuki-Miyaura couplings, use palladium catalysts (e.g., Pd(PPh)) with arylboronic acids in polar aprotic solvents (e.g., DMF). Optimize ligand-to-metal ratios to enhance catalytic turnover. Compare reaction yields with non-chlorinated analogs to quantify the substituent’s electronic impact .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
